![molecular formula C28H24N2O6 B14954684 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954684.png)
2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups, including methoxy, nitro, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, such as palladium or copper, and conditions often involve elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-AMINOPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- **2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C28H24N2O6 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24N2O6/c1-16-13-22-23(14-17(16)2)36-27-24(26(22)31)25(19-5-4-6-20(15-19)30(33)34)29(28(27)32)12-11-18-7-9-21(35-3)10-8-18/h4-10,13-15,25H,11-12H2,1-3H3 |
InChI Key |
JWYXYUPHCJWPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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